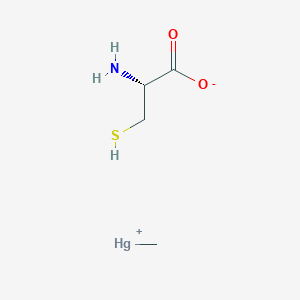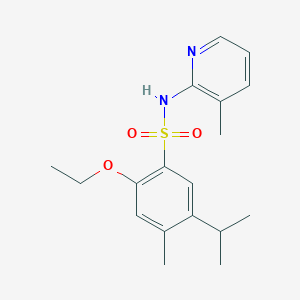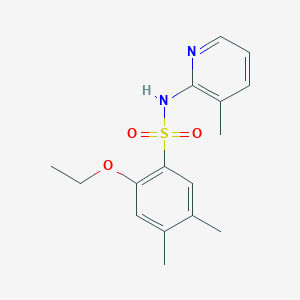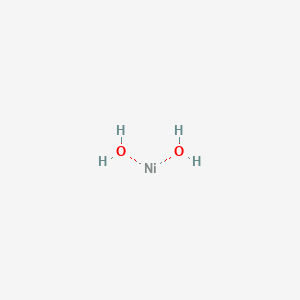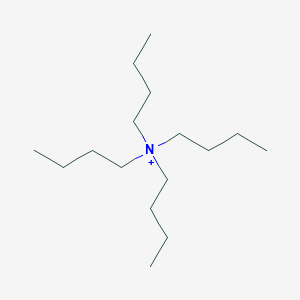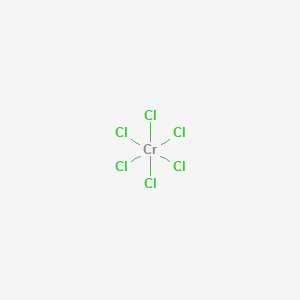
Chromium hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium hexachloride can be synthesized through the direct chlorination of chromium metal at high temperatures. The reaction typically involves passing chlorine gas over chromium metal at temperatures around 400-500°C. The reaction can be represented as follows: [ \text{Cr} + 3\text{Cl}_2 \rightarrow \text{CrCl}_6 ]
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of chromium oxide in the presence of a catalyst. The process involves heating chromium oxide with chlorine gas in the presence of a catalyst such as aluminum chloride. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Chromium hexachloride undergoes various types of chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of chromium, such as chromium (III) chloride, using reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can undergo substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions, often at elevated temperatures.
Substitution Reactions: Ligands such as ammonia or phosphines are used in substitution reactions, typically in an inert atmosphere to prevent oxidation.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and chromium (III) chloride.
Reduction: The primary product is chromium (III) chloride.
Substitution: The products depend on the ligands used, resulting in various chromium complexes.
Aplicaciones Científicas De Investigación
Chromium hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in studying oxidative stress and its effects on cellular processes.
Medicine: this compound is being investigated for its potential use in cancer treatment due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal finishing processes.
Mecanismo De Acción
Chromium hexachloride can be compared with other chromium compounds such as:
Chromium (III) chloride: Unlike this compound, chromium (III) chloride is a less reactive compound and is commonly used as a precursor in the synthesis of other chromium compounds.
Chromium (VI) oxide: Both this compound and chromium (VI) oxide are strong oxidizing agents, but chromium (VI) oxide is more commonly used in industrial applications due to its stability and ease of handling.
Uniqueness: this compound is unique due to its high reactivity and strong oxidizing properties, making it valuable in specific chemical and industrial processes where other chromium compounds may not be as effective.
Comparación Con Compuestos Similares
- Chromium (III) chloride
- Chromium (VI) oxide
- Chromium (II) chloride
Propiedades
Número CAS |
14986-48-2 |
|---|---|
Fórmula molecular |
C13H29NO3S |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
hexachlorochromium |
InChI |
InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |
Clave InChI |
NMEWABUVUQJHDY-UHFFFAOYSA-H |
SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canónico |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Sinónimos |
CHROMIUM(VI)CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
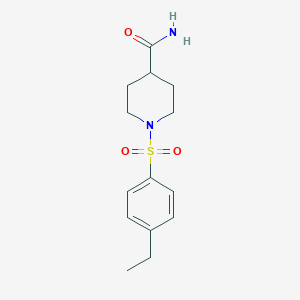


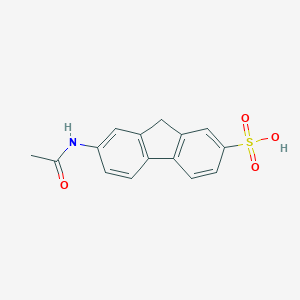
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

